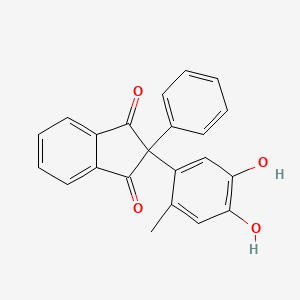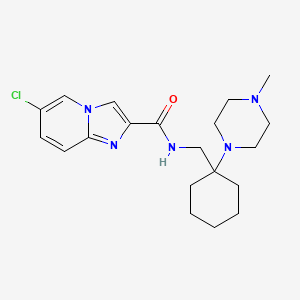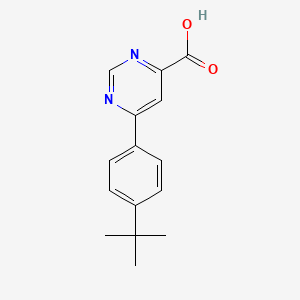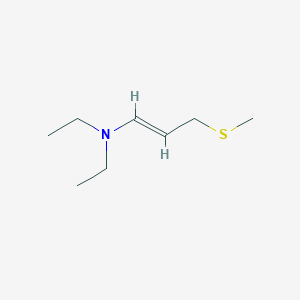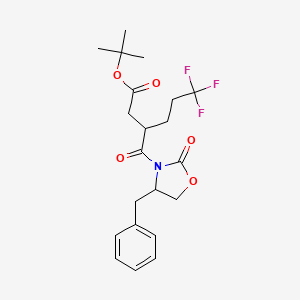
methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the morpholine ring, which is further esterified with a methyl group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as ethylene oxide, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with the morpholine ring in the presence of a strong base, such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the fluorophenyl group and the esterification process, resulting in a more sustainable and scalable production method .
化学反应分析
Types of Reactions
Oxidation: Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the morpholine ring provides structural stability. The ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
Methyl (2S)-2-phenylmorpholine-4-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate: The fluorine atom is positioned differently, affecting its reactivity and interactions.
Methyl (2S)-2-(3-chlorophenyl)morpholine-4-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.
Uniqueness
Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate is unique due to the presence of the fluorophenyl group at the 3-position, which imparts distinct electronic and steric effects. This influences its reactivity, binding affinity, and overall chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
920799-05-9 |
|---|---|
分子式 |
C12H14FNO3 |
分子量 |
239.24 g/mol |
IUPAC 名称 |
methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H14FNO3/c1-16-12(15)14-5-6-17-11(8-14)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3/t11-/m1/s1 |
InChI 键 |
RPYSUOVCDFFSNL-LLVKDONJSA-N |
手性 SMILES |
COC(=O)N1CCO[C@H](C1)C2=CC(=CC=C2)F |
规范 SMILES |
COC(=O)N1CCOC(C1)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



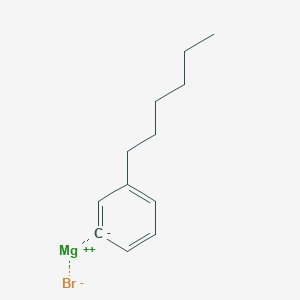
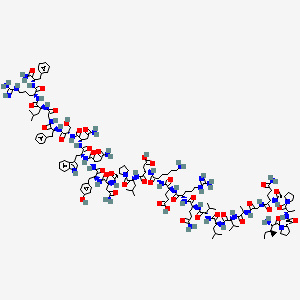
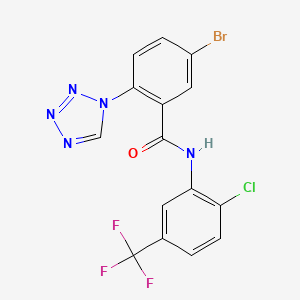
![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
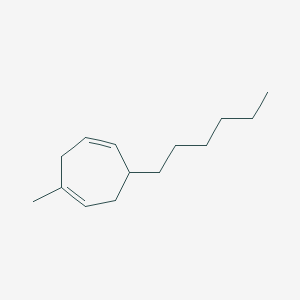
![3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637105.png)
